molecular formula C13H10N2O B1594866 3-(1H-Benzoimidazol-2-yl)-phenol CAS No. 6616-44-0

3-(1H-Benzoimidazol-2-yl)-phenol

Cat. No.: B1594866
CAS No.: 6616-44-0
M. Wt: 210.23 g/mol
InChI Key: UDVFXRGKRCNQBH-UHFFFAOYSA-N
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Description

3-(1H-Benzoimidazol-2-yl)-phenol is a heterocyclic aromatic compound that features a benzimidazole moiety fused to a phenol group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The benzimidazole structure is known for its biological activity, making it a valuable scaffold in drug design and development.

Biochemical Analysis

Biochemical Properties

3-(1H-Benzoimidazol-2-yl)-phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives, including this compound, have been shown to inhibit the activity of enzymes such as cytochrome P450 . This interaction can lead to the modulation of metabolic pathways and influence the pharmacokinetics of other compounds. Additionally, this compound can act as a ligand for certain receptors, thereby affecting signal transduction pathways .

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been shown to affect the expression of proinflammatory mediators such as tumor necrosis factor-alpha (TNF-α) in certain cell types . This modulation can lead to changes in cellular responses to external stimuli and impact overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, benzimidazole derivatives have been shown to inhibit the activity of enzymes involved in DNA replication and repair, such as poly (ADP-ribose) polymerase (PARP) . This inhibition can result in changes in gene expression and cellular responses to DNA damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can exhibit varying degrees of stability under different conditions . Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular responses and potential adaptation to the compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that benzimidazole derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, high doses of benzimidazole derivatives have been associated with cytotoxicity and disruption of cellular processes in animal models. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Benzimidazole derivatives have been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, the interaction of this compound with cytochrome P450 enzymes can affect the metabolism of other compounds and alter their pharmacokinetic profiles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, benzimidazole derivatives have been shown to be transported across cell membranes by specific transporters, influencing their intracellular concentrations and distribution within different tissues.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Benzimidazole derivatives can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzoimidazol-2-yl)-phenol typically involves the condensation of o-phenylenediamine with salicylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzoimidazol-2-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

3-(1H-Benzoimidazol-2-yl)-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler structure without the phenol group, widely studied for its biological activities.

    2-Phenylbenzimidazole: Similar structure but with a phenyl group instead of a phenol group, used in sunscreen formulations.

    5,6-Dimethylbenzimidazole: A derivative with methyl groups, known for its role as a component of vitamin B12.

Uniqueness

3-(1H-Benzoimidazol-2-yl)-phenol is unique due to the presence of both the benzimidazole and phenol functionalities, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8,16H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVFXRGKRCNQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354087
Record name 3-(1H-Benzoimidazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6616-44-0
Record name 3-(1H-Benzoimidazol-2-yl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6616-44-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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